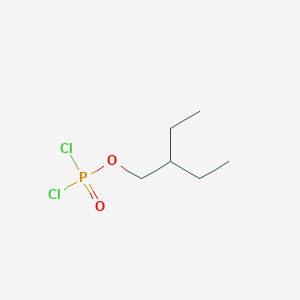
2-Ethylbutyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylbutyl Phosphorodichloridate is an organophosphorus compound that is primarily used in organic synthesis. It is a derivative of phosphorodichloridate, where the phosphorus atom is bonded to two chlorine atoms and an ethylbutyl group. This compound is known for its reactivity and is often utilized in the preparation of various organophosphorus compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl Phosphorodichloridate typically involves the reaction of 2-ethylbutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Ethylbutanol+POCl3→2-Ethylbutyl Phosphorodichloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylbutyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphates and phosphoramidates.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and 2-ethylbutanol.
Oxidation and Reduction: It can be oxidized to form phosphates or reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles.
Solvents: Organic solvents like dichloromethane and toluene are often used.
Catalysts: Bases such as pyridine or triethylamine are used to neutralize the by-products.
Major Products Formed
Phosphates: Formed by the reaction with alcohols.
Phosphoramidates: Formed by the reaction with amines.
Phosphoric Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-Ethylbutyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Ethylbutyl Phosphorodichloridate involves the formation of a reactive intermediate, which can then interact with various nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the substitution of the chlorine atoms with nucleophiles, resulting in the formation of new phosphorus-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenyl Phosphorodichloridate
- Pentachlorophenyl Phosphorodichloridate
- 2,4-Dichlorophenyl Phosphorodichloridate
Comparison
Compared to other phosphorodichloridates, 2-Ethylbutyl Phosphorodichloridate is unique due to its ethylbutyl group, which imparts different reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other phosphorodichloridates may not be as effective.
Propiedades
Fórmula molecular |
C6H13Cl2O2P |
|---|---|
Peso molecular |
219.04 g/mol |
Nombre IUPAC |
3-(dichlorophosphoryloxymethyl)pentane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-3-6(4-2)5-10-11(7,8)9/h6H,3-5H2,1-2H3 |
Clave InChI |
LPSAHEFWBYQIFX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)COP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)

![(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine](/img/structure/B13702668.png)
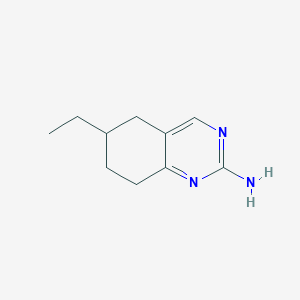
![6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
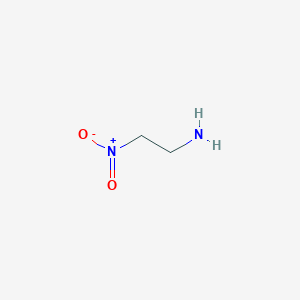
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)

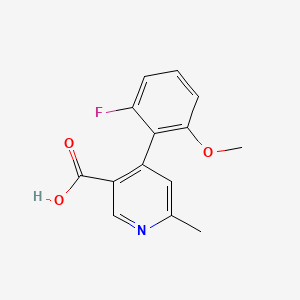
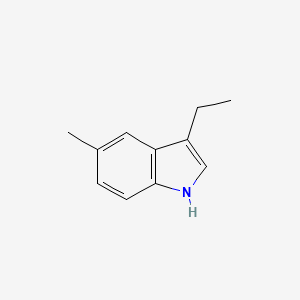
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
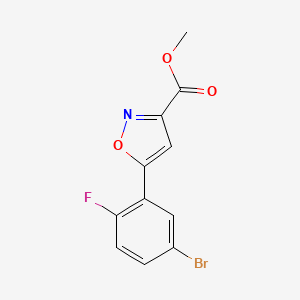
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
